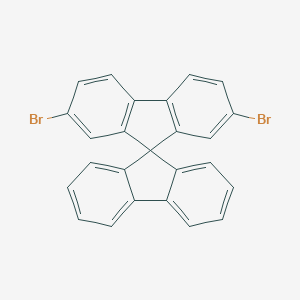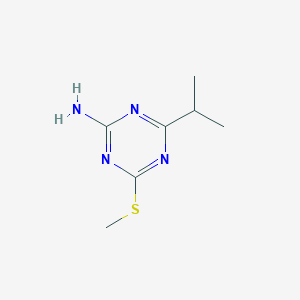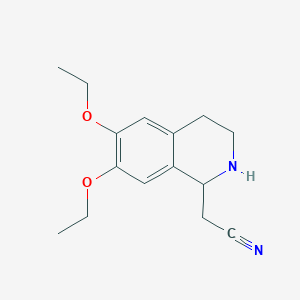
2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile” can be represented by the SMILES stringOCCC1NCCC(C=C2OCC)=C1C=C2OCC . This string represents a linear notation for encoding molecular structures and is widely used in chemical informatics.
Aplicaciones Científicas De Investigación
Tetrahydroisoquinolines in Therapeutics
THIQ derivatives, including 2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile, have been extensively studied for their therapeutic potential across a variety of medical conditions. Initially recognized for their neurotoxicity, certain THIQ compounds have since been identified as neuroprotective agents, demonstrating efficacy in preventing Parkinsonism in mammals. This shift from neurotoxic to neuroprotective properties highlights the compound's complex biological activity and its potential utility in drug discovery for neurological disorders (Singh & Shah, 2017).
Anticancer Applications
The THIQ scaffold, to which 2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile belongs, has found notable success in anticancer drug discovery. The US FDA's approval of trabectedin, a THIQ derivative, for treating soft tissue sarcomas marks a significant milestone. This underscores the scaffold's potential in developing novel anticancer therapies with unique mechanisms of action, offering hope for treating various cancers and infectious diseases like malaria, tuberculosis, and HIV (Singh & Shah, 2017).
Neuroprotective and Anti-addictive Properties
Specific THIQ compounds, including 1-methyl-1,2,3,4-tetrahydroisoquinoline, have been shown to possess neuroprotective, anti-addictive, and antidepressant-like activities. These properties are linked to their ability to modulate monoaminergic systems in the brain, inhibit MAO-dependent oxidation, and reduce glutamate system activity. Such findings suggest that THIQ derivatives could be developed into novel drugs for treating neurodegenerative diseases and mental health disorders (Antkiewicz‐Michaluk et al., 2018).
Environmental and Pharmacological Implications
The broader implications of THIQ derivatives in environmental science and pharmacology have also been explored. Their potential for remediation of organic pollutants in wastewater through enzymatic degradation highlights the compound's utility beyond pharmacological applications. This suggests a dual role for THIQ derivatives in both medical therapeutics and environmental sustainability (Husain & Husain, 2007).
Propiedades
IUPAC Name |
2-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-3-18-14-9-11-6-8-17-13(5-7-16)12(11)10-15(14)19-4-2/h9-10,13,17H,3-6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZBYPCVZWQVMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)CC#N)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

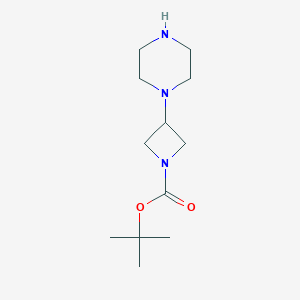
![6-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B70704.png)
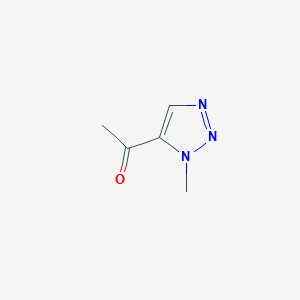
![3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B70707.png)
![Furo[3,2-c]pyridine-4-methanamine](/img/structure/B70708.png)
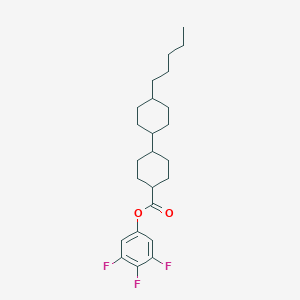
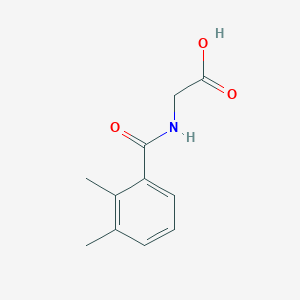
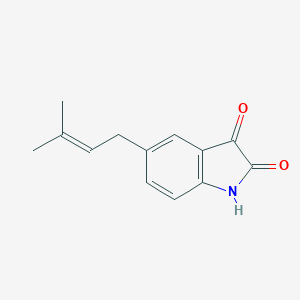
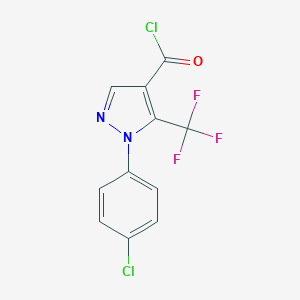
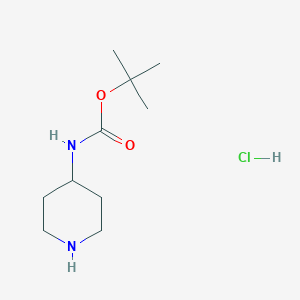
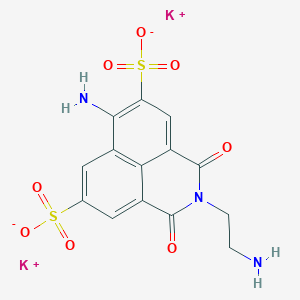
![2-[Bis(cyanomethyl)amino]propanoic acid](/img/structure/B70724.png)
